6-Chloro-5-cyclopropylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-5(4-1-2-4)7(9)11-3-10-6/h3-4H,1-2H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFFIVIQJGJJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CN=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 5 Cyclopropylpyrimidin 4 Amine and Its Analogues
General Synthetic Strategies for Pyrimidine (B1678525) Amines
The synthesis of pyrimidine amines, a cornerstone of heterocyclic chemistry, generally follows two major pathways: building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing halogenated pyrimidine ring.
Cyclization Reactions in Pyrimidine Formation
The most fundamental approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon component with an N-C-N component. rsc.org This strategy allows for the direct incorporation of the amino group.
Principal Synthesis: A widely used method involves the reaction of β-dicarbonyl compounds or their equivalents with compounds containing an N-C-N unit. nih.gov For the synthesis of 2-aminopyrimidines, guanidine (B92328) is a common N-C-N source. Similarly, amidines can be used to yield 2-substituted pyrimidines, and urea (B33335) can be used to produce 2-pyrimidinones. nih.gov
Multicomponent Reactions: Methods like the Biginelli reaction provide another route to pyrimidine scaffolds, though they are more commonly associated with dihydropyrimidones. nih.gov
Alternative Precursors: Various other strategies exist, relying on the condensation of carbonyls with diamines. For instance, pyrimidine derivatives can be formed from chalcones and guanidine hydrochloride. google.com Another approach involves the reaction of α,β-unsaturated ketones with amidines, which proceeds through a [3+3] annulation-oxidation sequence. researchgate.net
A summary of common precursor combinations for pyrimidine ring formation is presented below.
| C-C-C Fragment Precursor | N-C-N Fragment Precursor | Resulting Pyrimidine Type |
| β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine |
| Diethyl Malonate | Acetamidine | 2-Methyl-4,6-dihydroxypyrimidine asianpubs.org |
| α,β-Unsaturated Ketone | Amidine | Substituted Pyrimidine researchgate.net |
| Diethyl Fluoromalonate | Formamidine (B1211174) Acetate (B1210297) | 5-Fluoro-4,6-dihydroxypyrimidine patsnap.com |
Amination Reactions of Halogenated Pyrimidines
Introducing an amino group onto a pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a highly effective and widely utilized strategy. This method is particularly relevant for the synthesis of compounds like 6-Chloro-5-cyclopropylpyrimidin-4-amine.
The reactivity of chloro groups on the pyrimidine ring is position-dependent. Generally, the chloro groups at the C4 and C6 positions are the most reactive towards nucleophilic attack, followed by the C2 position. google.com The C5 position is typically the least reactive. google.com This reactivity hierarchy allows for selective substitution reactions. For instance, in 2,4-dichloropyrimidines, the C4-chloro is more susceptible to substitution than the C2-chloro. researchgate.net
The amination can be carried out under various conditions:
Thermal/Basic Conditions: Heating a chloropyrimidine with an amine, often in a solvent like ethanol (B145695) or isopropanol (B130326) and sometimes with an added base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated HCl, is a common approach. nih.govpreprints.org
Acid Catalysis: For less reactive amines like anilines, the reaction can be promoted by acids such as HCl. nih.govpreprints.orgpatsnap.com The acid protonates a ring nitrogen, activating the pyrimidine ring towards nucleophilic attack. nih.govpreprints.org Water has been shown to be an effective solvent for these acid-catalyzed aminations. nih.govpatsnap.com
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for SNAr amination reactions on chloropyrimidines. researchgate.net
Targeted Synthesis Approaches to this compound Core Structure
Key Precursors and Starting Materials
The synthesis would logically begin with precursors that introduce the key structural elements: the cyclopropyl (B3062369) group at the C5 position and the pyrimidine ring.
Cyclopropyl Precursor: The most suitable starting material for introducing the C5-cyclopropyl group is diethyl cyclopropylmalonate .
Pyrimidine Ring Precursor: To form the pyrimidine ring with the potential for amino group installation, formamidine (often used as its acetate or hydrochloride salt) is the appropriate N-C-N fragment.
Optimized Reaction Conditions and Yield Considerations
The proposed synthetic pathway is outlined below, with conditions inferred from analogous syntheses of 5-fluoro and 5-nitro pyrimidines. google.comasianpubs.orgpatsnap.comgoogle.com
Step 1: Cyclization to form 5-Cyclopropyl-4,6-dihydroxypyrimidine.
Reaction: Diethyl cyclopropylmalonate is condensed with formamidine acetate in the presence of a strong base like sodium methoxide (B1231860) in a solvent such as methanol.
Conditions: The reaction is typically performed at reflux for several hours. patsnap.com Subsequent acidification of the reaction mixture precipitates the dihydroxy pyrimidine product. patsnap.com
Step 2: Chlorination to form 4,6-Dichloro-5-cyclopropylpyrimidine (B8341351).
Reaction: The 5-cyclopropyl-4,6-dihydroxypyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl3).
Conditions: This reaction is often performed with excess POCl3, which can also act as the solvent, and may be carried out in the presence of a tertiary amine base like N,N-dimethylaniline at elevated temperatures. google.com After the reaction, excess POCl3 is typically removed by distillation. google.com
Step 3: Selective Amination to form this compound.
Reaction: The resulting 4,6-dichloro-5-cyclopropylpyrimidine is then subjected to regioselective amination. Due to the higher reactivity of the C4/C6 positions, a controlled reaction with an ammonia (B1221849) source will lead to monosubstitution.
Conditions: The reaction is carried out with a source of ammonia, such as aqueous or alcoholic ammonia, at controlled temperatures. The reaction of 4,6-dichloropyrimidines with amines is known to be selective, yielding the 4-amino-6-chloro product as the major isomer. nih.gov
Derivatization Strategies for this compound
The this compound core is a versatile scaffold for further chemical modification, primarily through reactions involving the reactive chloro group at the C6 position.
The C6-chloro atom serves as an excellent leaving group for further SNAr reactions or palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The remaining chloro group can be displaced by a variety of nucleophiles. Reaction with different primary or secondary amines can be used to synthesize a library of 4,6-diaminopyrimidine (B116622) derivatives. nih.govresearchgate.net This can be achieved under thermal or microwave conditions, often in the presence of a base. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: A particularly powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide range of aryl and heteroaryl substituents at the C6 position. researchgate.netresearchgate.netmdpi.comnih.gov
The typical conditions for a Suzuki-Miyaura coupling on a chloropyrimidine are summarized in the table below.
| Component | Example | Purpose |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] researchgate.netmdpi.com | Facilitates the catalytic cycle |
| Base | Potassium Carbonate (K2CO3), Potassium Phosphate (K3PO4) researchgate.netmdpi.com | Activates the boronic acid |
| Solvent | 1,4-Dioxane, Toluene, often with water mdpi.commdpi.com | Solubilizes reactants |
| Boronic Acid | Arylboronic or Heteroarylboronic Acids | Provides the new C6-substituent |
These derivatization strategies allow for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships in medicinal chemistry programs.
Functionalization at the Amine Moiety (e.g., Williamson Ether Condensation, Substitution Reactions)
The primary amine group at the C4-position of the pyrimidine ring is a key site for derivatization. Standard methodologies for the functionalization of aromatic amines can be applied, although the specific reaction conditions would require optimization for this substrate.
N-Alkylation and N-Arylation: The amine moiety can undergo alkylation or arylation to form secondary or tertiary amines. While the Williamson ether condensation is typically associated with the formation of ethers, analogous N-alkylation reactions can be achieved by reacting the amine with alkyl halides. These reactions are generally carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds and could be employed for the N-arylation or N-alkylation of this compound. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.
N-Acylation: The amine group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. These reactions are generally high-yielding and can be used to introduce a wide variety of functional groups.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-alkyl-6-chloro-5-cyclopropylpyrimidin-4-amine |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | N-aryl-6-chloro-5-cyclopropylpyrimidin-4-amine |
| N-Acylation | Acyl chloride or Anhydride, Base | N-acyl-6-chloro-5-cyclopropylpyrimidin-4-amine |
Modifications of the Cyclopropyl Ring
The cyclopropyl group at the C5-position is generally stable. However, under certain conditions, it can undergo ring-opening reactions, particularly if activated by adjacent functional groups. The reactivity of the cyclopropyl ring is influenced by the electronic properties of the pyrimidine core.
Ring-Opening Reactions: The strained three-membered ring of the cyclopropyl group can be opened under various conditions, including acidic or thermal treatment, or through reactions with transition metals. These reactions can lead to the formation of linear alkyl chains or other cyclic structures. The specific products formed would depend on the reagents and reaction conditions employed. For instance, reactions with electrophiles can lead to ring-opened products with the incorporation of the electrophile.
Halogen Exchange or Further Functionalization on the Pyrimidine Core
The chlorine atom at the C6-position is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions, making it a versatile handle for further functionalization of the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C6-chloro substituent by a variety of nucleophiles. This includes alkoxides, thiolates, and amines. The reaction proceeds via a Meisenheimer intermediate and is a common strategy for introducing diverse functional groups onto the pyrimidine scaffold.
Cross-Coupling Reactions: The C6-chloro group can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or vinyl substituents at the C6-position.
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, would yield 6-alkynyl-5-cyclopropylpyrimidin-4-amine derivatives.
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to introduce alkenyl groups.
Halogen Exchange: The C6-chloro group can potentially be exchanged for other halogens (e.g., fluorine, bromine, or iodine) through reactions such as the Finkelstein reaction or by using other halogenating agents. This can be useful for tuning the reactivity of the C6-position for subsequent reactions.
| Reaction Type | Reagents and Conditions | Expected Product at C6-Position |
| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, RS⁻, R₂NH) | -OR, -SR, -NR₂ |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | -R (Aryl, Heteroaryl, Vinyl) |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | -C≡C-R |
| Heck Coupling | Alkene, Pd catalyst, Base | -CH=CH-R |
| Halogen Exchange | Halide source (e.g., NaI, KF) | -F, -Br, -I |
Chemical Reactivity and Transformation Studies of 6 Chloro 5 Cyclopropylpyrimidin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing a suitable leaving group, such as a halogen. researchgate.netnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. The presence of substituents on the ring can further modulate this reactivity.
In 6-Chloro-5-cyclopropylpyrimidin-4-amine, the chlorine atom at the C-6 position is the primary site for nucleophilic attack. The positions ortho and para (C-2, C-4, and C-6) to the ring nitrogens are the most activated towards SNAr. With the C-4 position occupied by an amino group and the C-5 position being generally unreactive towards nucleophilic attack, the C-6 chloro substituent serves as an excellent leaving group for chemical modification. mdpi.com
A wide variety of nucleophiles can displace the C-6 chlorine. Reactions with primary and secondary amines (aliphatic, cyclic, and aromatic) proceed, typically in the presence of a base, to yield 6-amino-substituted pyrimidine derivatives. mdpi.comnih.gov Similarly, sulfur-based nucleophiles, such as thiols, can be employed to form 6-thioether pyrimidines. nih.govresearchgate.net The cyclopropyl (B3062369) group at the C-5 position is considered an electron-donating group via hyperconjugation, which may slightly decrease the electrophilicity of the C-6 position compared to pyrimidines bearing electron-withdrawing groups at C-5. acs.orgstackexchange.com However, the ring is sufficiently activated by the nitrogen atoms for these substitution reactions to occur readily.
Below is a table of representative SNAr reactions on the analogous 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) scaffold, illustrating the expected reactivity at the C-6 position.
| Nucleophile | Base | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Indoline | NaOH | Ethanol (B145695) | Room Temp, 1h | 6-(Indolin-1-yl) Derivative | Good | mdpi.com |
| Various Amines (aliphatic, cyclic, aromatic) | Triethylamine (B128534) (TEA) | Ethanol | Reflux, 3h | 6-Amino Derivatives | Moderate | mdpi.com |
| Biothiols (anionic form) | Aqueous Media | Aqueous Buffer | Not Specified | 6-Thioether Derivatives | Not Specified | nih.govresearchgate.net |
| Benzylamine | KOH | HPMC/Water | Room Temp | 6-(Benzylamino) Derivative | 90% | rsc.org |
While the C-6 position is the most reactive site for SNAr, the C-2 position is also an electrophilic center. However, studies on variously substituted chloropyrimidines have established a clear reactivity hierarchy, with substitution at C-4/C-6 being significantly favored over substitution at C-2. nih.govresearchgate.net Therefore, under typical reaction conditions, nucleophilic attack on this compound is expected to occur with high regioselectivity at the C-6 position. Reaction at the C-2 position would likely require more forcing conditions or specialized catalytic systems, and would have to compete with the highly favorable reaction at C-6. The C-5 position, bearing the cyclopropyl group, is electron-rich and not susceptible to nucleophilic attack.
Transformations Involving the Primary Amine Functionality
The primary amine at the C-4 position is nucleophilic and can undergo a variety of chemical transformations common to arylamines.
The C-4 amino group can be readily acylated by reacting with acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and specific to the amine functionality. researchgate.net
Alkylation of the primary amine is also possible but often more difficult to control. Reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products due to the secondary amine product being similarly or even more nucleophilic than the starting primary amine. organic-chemistry.org Exhaustive alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. Achieving selective mono-alkylation often requires specific strategies, such as using bulky alkylating agents or employing protecting group methodologies like chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org
The structure of this compound allows it to participate in metal-catalyzed cross-coupling reactions in two principal ways: using the C-Cl bond as the electrophilic partner or, less commonly, using the C-NH2 group as the nucleophilic partner.
The C-Cl bond at the C-6 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, can be used to form a new carbon-carbon bond at the C-6 position. nih.govresearchgate.netmdpi.com This provides a powerful method for introducing aryl or vinyl substituents.
Similarly, the Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the C-6 chloride with a wide range of primary or secondary amines. nih.govwikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthesis for creating aryl amines and offers an alternative to direct SNAr for constructing C-N bonds, particularly with less nucleophilic amines. wikipedia.org
The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on related 6-chloropyrimidine substrates.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| 6-Chloropurine Derivative | Phenylboronic Acids | Pd(PPh₃)₄ | Not Specified | Not Specified | 6-Phenylpurine Derivative | nih.gov |
| 6-Chloro-2,4-diaminopyrimidine | Aryl Boronic Acids | Palladium Catalyst | Not Specified | Not Specified | 6-Aryl-2,4-diaminopyrimidine | researchgate.net |
| 6-Chloropyridazinone | Arylboronic Acids | Pd-SPhos | Not Specified | Not Specified | 6-Arylpyridazinone | nih.gov |
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| Aryl Chloride | Primary/Secondary Amine | Pd(dba)₂ / Biarylphosphine Ligand | NaOt-Bu | Toluene | Aryl Amine | wikipedia.org |
| Heteroaryl Chloride | Primary Alkylamine | Pd₂ (dba)₃ / CyPF-tBu | NaOt-Bu | Dioxane | Heteroaryl Amine | nih.gov |
Cyclopropyl Ring Reactivity and Stability
The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain (approximately 27.5 kcal mol⁻¹). rsc.org Despite this strain, the C-C bonds within the ring are strong, and the group is generally stable under a wide range of synthetic conditions, including the basic and mildly acidic conditions often used for SNAr and acylation reactions, as well as the conditions for palladium-catalyzed coupling. rsc.orgwikipedia.org
The bonding in a cyclopropyl group has considerable p-character, allowing it to engage in hyperconjugation with adjacent pi-systems or electron-deficient centers. stackexchange.comresearchgate.net In the context of this compound, it acts as an electron-donating group. Under the reaction conditions discussed in the preceding sections, the cyclopropyl ring is expected to be a stable, spectator moiety.
However, the inherent strain does make the ring susceptible to cleavage under specific, high-energy conditions. Transformations such as catalytic hydrogenation, reactions with strong acids, or certain transition-metal and photoredox-catalyzed processes can induce ring-opening, allowing the cyclopropyl group to act as a versatile three-carbon building block. rsc.org For the majority of synthetic transformations targeting the chloro and amino groups on the pyrimidine ring, the cyclopropyl substituent is anticipated to remain intact.
Rearrangement Reactions and Isomerization Studies
Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the rearrangement reactions or isomerization of this compound. The available research on this compound and structurally similar aminopyrimidines predominantly details their synthesis and participation in substitution and cross-coupling reactions, rather than intramolecular transformations such as rearrangements or isomerizations. biomedpharmajournal.orgnih.govresearchgate.net
While the broader field of pyrimidine chemistry includes examples of complex molecular rearrangements and isomerizations, often under thermal, photochemical, or catalytic conditions, no such transformations have been documented for this compound. The stability of the substituted pyrimidine ring system under common reaction conditions may account for the absence of observed rearrangements. Further research would be necessary to investigate the potential for this compound to undergo such reactions under specific energetic inputs or in the presence of specialized catalysts.
Structure Activity Relationship Sar Investigations of 6 Chloro 5 Cyclopropylpyrimidin 4 Amine Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of 6-Chloro-5-cyclopropylpyrimidin-4-amine analogues is highly sensitive to the nature and position of substituents on the pyrimidine (B1678525) ring. Key structural motifs, including the chlorine atom, the cyclopropyl (B3062369) moiety, and the amine group, play distinct and often synergistic roles in dictating the compound's interaction with its biological targets.
Influence of Halogen (Chlorine) Substitution
Research on related pyrimidine scaffolds has demonstrated that the nature of the halogen at this position can modulate activity. While direct SAR studies on a series of 6-halo-5-cyclopropylpyrimidin-4-amines are not extensively documented in publicly available literature, broader studies on pyrimidine-based kinase inhibitors suggest that chlorine often provides a favorable balance of lipophilicity and hydrogen bonding potential, contributing to effective binding within the ATP-binding pocket of kinases. The replacement of chlorine with other halogens, such as fluorine or bromine, can alter the compound's potency and selectivity profile due to differences in size, electronegativity, and ability to form halogen bonds.
Impact of Cyclopropyl Moiety and its Position
The cyclopropyl group at the 5-position is another key feature influencing the biological activity of this class of compounds. This small, rigid ring system introduces a specific conformational constraint on the molecule, which can be crucial for optimal interaction with the target. The cyclopropyl moiety can fit into small hydrophobic pockets within an enzyme's active site, contributing to binding affinity.
Studies on related pyrimidine derivatives have explored the replacement of the cyclopropyl group with other alkyl or cycloalkyl substituents. For instance, in a series of 2,4-diaminopyrimidines, the presence of a cyclopropyl group at the 5-position was found to be favorable for activity against certain kinases. Modification of this group, for example, by introducing substituents on the cyclopropyl ring or replacing it with larger cycloalkyl groups like cyclobutyl or cyclopentyl, can significantly impact potency. These changes alter the steric bulk and lipophilicity in this region of the molecule, which in turn affects the fit and interaction with the target protein.
| Compound Modification | Observed Effect on Biological Activity |
| Replacement of C5-cyclopropyl with other alkyl groups | Altered potency and selectivity against kinase targets |
| Introduction of substituents on the cyclopropyl ring | Potential for enhanced binding through additional interactions |
| Variation of cycloalkyl ring size at C5 | Significant impact on steric fit within the binding pocket |
Significance of the Amine Group
The 4-amino group is a fundamental component of the this compound scaffold, often acting as a critical hydrogen bond donor in interactions with the hinge region of protein kinases. This interaction is a common binding motif for many kinase inhibitors and is generally considered essential for potent inhibition.
Exploration of Peripheral Modifications
Beyond the core substituents, the biological activity of this compound analogues can be further fine-tuned through peripheral modifications. These often involve the introduction of larger, more complex functionalities, typically appended to the 4-amino group, to engage with regions of the target protein outside of the immediate ATP-binding pocket.
Chain Elongation and Functional Group Introduction
Extending a chain from the 4-amino position is a common strategy to probe for additional binding interactions. This can involve the introduction of alkyl chains of varying lengths, which may be further functionalized with groups capable of forming hydrogen bonds, ionic interactions, or van der Waals contacts. For example, incorporating ether, alcohol, or additional amine functionalities at the terminus of an alkyl chain can lead to improved potency and selectivity.
In a study of closely related 5-Chloro-6-cyclopropylpyrimidin-4-amine derivatives, the introduction of an ethoxy linker at the 4-amino position, which was then connected to a coumarin moiety, demonstrated the feasibility of such modifications to generate compounds with specific biological activities.
Heterocyclic Ring Incorporations
The incorporation of heterocyclic rings is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. Appending various heterocyclic systems to the this compound scaffold, often via a linker attached to the 4-amino group, can introduce a range of favorable attributes. These include improved solubility, metabolic stability, and the potential for additional specific interactions with the biological target.
For instance, the introduction of piperazine, morpholine, or various aromatic heterocycles can provide vectors for further substitution and optimization. In the broader context of pyrimidine-based kinase inhibitors, such heterocyclic extensions have been shown to be critical for achieving high potency and selectivity for specific kinase targets.
| Peripheral Modification Strategy | Rationale and Potential Outcome |
| Chain Elongation from 4-amino group | Accessing additional binding pockets; improving physicochemical properties. |
| Introduction of polar functional groups | Enhancing solubility and forming specific hydrogen bonds. |
| Incorporation of heterocyclic rings | Improving drug-like properties and providing new interaction points. |
Conformational Factors in Ligand-Target Interactions
The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with a biological target. For analogues of this compound, the spatial orientation of the cyclopropyl and chloro substituents relative to the pyrimidine core significantly influences binding affinity and selectivity. The conformational flexibility, or lack thereof, dictates how well the ligand can adapt its shape to fit into the binding pocket of a protein.
The conformation of the ligand upon binding to its target may differ from its lowest energy state in solution. The energy penalty required to adopt the "bioactive" conformation is a crucial aspect of the binding thermodynamics. nih.gov A ligand that pre-exists in a conformation closely resembling its bound state will have a lower entropic penalty upon binding, potentially leading to higher affinity. csmres.co.uknih.gov Therefore, medicinal chemists often design analogues with constrained conformations to favor the bioactive shape and improve potency.
The interaction with the target protein can also induce conformational changes in the ligand. nih.gov This "induced fit" model suggests a dynamic interplay where both the ligand and the protein adapt to achieve optimal binding. nih.gov The specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, formed between the this compound analogue and the amino acid residues of the binding site will stabilize a particular conformation of the ligand. nih.gov
Table 1: Illustrative Conformational Parameters of Substituted Pyrimidine Analogues
This table presents hypothetical data based on general principles of conformational analysis for pyrimidine derivatives to illustrate the concepts discussed.
| Analogue | Substituent at C5 | Dihedral Angle (C4-C5-C_cyclopropyl-C_cyclopropyl) | Calculated Rotational Barrier (kcal/mol) | Relative Binding Affinity (IC₅₀, nM) |
| A | Cyclopropyl | 15° | 13.5 | 50 |
| B | Isopropyl | 30° | 10.2 | 120 |
| C | Cyclopropyl (with additional methyl on cyclopropyl) | 20° | 14.1 | 45 |
| D | Phenyl | 45° | 8.5 | 200 |
Computational Chemistry and Molecular Modeling of 6 Chloro 5 Cyclopropylpyrimidin 4 Amine and Its Derivatives
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.
Binding Site Analysis and Ligand-Protein Interactions
Binding site analysis involves identifying the pocket or groove on a protein surface where a ligand can bind. For pyrimidine (B1678525) derivatives, which are often developed as kinase inhibitors, this is typically the ATP-binding site of the kinase. Docking simulations can reveal the specific amino acid residues that interact with the ligand. For instance, in studies of pyrimidine-based inhibitors targeting cyclin-dependent kinases (CDKs), key interactions often involve hydrogen bonds with hinge region residues of the kinase. semanticscholar.orgnih.gov
In a hypothetical docking study of 6-Chloro-5-cyclopropylpyrimidin-4-amine with a target kinase, one would expect the pyrimidine core to form hydrogen bonds with the backbone of the hinge region. The 4-amino group is a crucial hydrogen bond donor, while the pyrimidine nitrogens can act as acceptors. The cyclopropyl (B3062369) group at the 5-position would likely be oriented towards a hydrophobic pocket, and the chloro group at the 6-position could be involved in halogen bonding or other hydrophobic interactions.
Table 1: Illustrative Ligand-Protein Interactions for a Pyrimidine Derivative (Note: This data is representative of pyrimidine-based inhibitors and not specific to this compound)
| Interacting Residue | Interaction Type |
| Leu83 | Hydrogen Bond |
| Glu81 | Hydrogen Bond |
| Val35 | Hydrophobic |
| Ala48 | Hydrophobic |
| Phe80 | π-π Stacking |
Prediction of Binding Affinities
Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. rjptonline.org A lower binding energy score generally indicates a more stable protein-ligand complex and potentially higher potency of the inhibitor. For a series of pyrimidine derivatives, docking scores can be used to rank compounds and prioritize them for synthesis and biological testing. nih.gov For example, studies on pyrimidine derivatives as EGFR inhibitors have used docking to predict which analogs would have the best binding scores. semanticscholar.orgeurekaselect.com
Table 2: Predicted Binding Affinities for a Series of Pyrimidine Analogs (Note: This data is illustrative and not specific to this compound)
| Compound | Docking Score (kcal/mol) |
| Analog 1 | -8.8 |
| Analog 2 | -8.4 |
| Analog 3 | -8.3 |
| Analog 4 | -7.9 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular properties.
Electronic Structure and Reactivity Descriptors
DFT calculations can provide valuable information about the electronic properties of a molecule, such as the distribution of electron density and the energies of the molecular orbitals. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. sciensage.info
For this compound, DFT calculations could be used to determine how the cyclopropyl and chloro substituents affect the electronic properties of the pyrimidine ring. These calculations help in understanding the molecule's reactivity and potential interaction mechanisms. nih.gov
Table 3: Calculated Electronic Properties for a Halogenated Pyrimidine Derivative (Note: This data is representative and not specific to this compound)
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.31 |
Spectroscopic Property Predictions
DFT can also be used to predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. sciensage.info By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated. For a novel compound like this compound, DFT-predicted spectra can aid in the interpretation of experimental results and confirm the compound's structure. Studies on halogenated pyrimidines have shown a good correlation between DFT-calculated and experimental spectroscopic data. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds.
To build a QSAR model for a series of this compound derivatives, a dataset of compounds with their measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. imist.ma
A robust QSAR model can then be used to predict the activity of new derivatives, guiding the design of more potent compounds. For instance, a QSAR study on aminopyrimidine-based antagonists identified key descriptors that influence their activity, allowing for the rational design of new analogs. imist.ma
Table 4: Example of Descriptors Used in a QSAR Model for Pyrimidine Derivatives
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of H-bond Donors | Topological | Positive |
Molecular Dynamics Simulations for Conformational Stability and Flexibility
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the conformational landscape, stability, and flexibility of molecules over time. For this compound and its derivatives, MD simulations can provide critical insights into how the molecule behaves in a dynamic environment, which is essential for understanding its interactions with biological targets.
The conformational stability of this compound is largely dictated by the rotational freedom around the single bond connecting the cyclopropyl group to the pyrimidine ring. MD simulations allow for the exploration of the potential energy surface associated with this rotation, revealing the most energetically favorable conformations. The flexibility of the molecule is primarily associated with the movement of the cyclopropyl and amine substituents relative to the pyrimidine core.
The inherent rigidity of the pyrimidine ring and the constrained nature of the cyclopropyl group suggest that this compound is a relatively rigid molecule. However, subtle conformational changes, such as the puckering of the cyclopropyl ring and the pyramidalization of the amine nitrogen, can occur and may be important for its biological activity.
The root-mean-square fluctuation (RMSF) of individual atoms can highlight the more flexible regions of the molecule. For this compound, higher RMSF values would be expected for the hydrogens of the amine and cyclopropyl groups, reflecting their greater motional freedom compared to the atoms of the pyrimidine ring.
Analysis of the dihedral angle formed by the C4-C5 bond of the pyrimidine ring and the C-C bond of the cyclopropyl group is crucial for understanding the rotational preferences of the cyclopropyl substituent. The distribution of this dihedral angle throughout the simulation can reveal the most populated conformational states.
Based on studies of analogous cyclopropyl-substituted aromatic systems, it is anticipated that the cyclopropyl group in this compound will prefer a "bisected" conformation, where one of the C-C bonds of the cyclopropane (B1198618) ring eclipses the C5-C(cyclopropyl) bond. This orientation allows for favorable electronic interactions between the cyclopropyl ring's Walsh orbitals and the π-system of the pyrimidine ring.
The following interactive data tables present hypothetical yet realistic data that could be obtained from a molecular dynamics simulation of this compound, based on the expected behavior of similar molecular systems.
Table 1: Root-Mean-Square Deviation (RMSD) Analysis
| Time (ns) | This compound RMSD (Å) | Derivative A RMSD (Å) |
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 1.50 |
| 20 | 1.30 | 1.65 |
| 30 | 1.28 | 1.55 |
| 40 | 1.32 | 1.70 |
| 50 | 1.35 | 1.60 |
Table 2: Dihedral Angle Distribution for Cyclopropyl Rotation
This table shows the probable distribution of the key dihedral angle defining the orientation of the cyclopropyl group relative to the pyrimidine ring. The higher population in certain ranges indicates preferred conformations.
| Dihedral Angle Range (degrees) | Population (%) |
| -180 to -120 | 10 |
| -120 to -60 | 40 |
| -60 to 0 | 5 |
| 0 to 60 | 5 |
| 60 to 120 | 35 |
| 120 to 180 | 5 |
These simulated data underscore the importance of molecular dynamics in elucidating the conformational preferences and dynamic behavior of this compound, providing a foundation for understanding its structure-activity relationships.
In Vitro Biological Activity Profiling and Mechanistic Studies of 6 Chloro 5 Cyclopropylpyrimidin 4 Amine Derivatives
Enzyme Inhibition Studies
Detailed enzyme inhibition studies for derivatives of 6-Chloro-5-cyclopropylpyrimidin-4-amine are not available in the reviewed scientific literature.
Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)
No specific data on the inhibition of COX-1 or COX-2 enzymes by derivatives of this compound has been found.
Monoamine Oxidase (MAO) Inhibition
There is no available research detailing the inhibitory activity of this compound derivatives against Monoamine Oxidase (MAO) enzymes.
Dihydrofolate Reductase (DHFR) Inhibition
Information regarding the inhibition of Dihydrofolate Reductase (DHFR) by derivatives of this compound is not present in the available literature.
Kinase Inhibition (e.g., specific kinases involved in tumor growth)
Specific studies on the kinase inhibition profiles of this compound derivatives are not documented in the searched scientific databases.
Antiproliferative and Cytotoxic Activity (excluding human clinical data)
While pyrimidine (B1678525) derivatives, in general, are a well-studied class of compounds with significant antiproliferative and cytotoxic activities, specific data for derivatives of the this compound scaffold is not available.
Selective Cytotoxicity against Cancer Cell Lines (e.g., breast cancer)
No specific studies detailing the selective cytotoxic effects of this compound derivatives against breast cancer cell lines or other cancer cell lines were identified.
Antiviral Properties and Mechanism of Action
The antiviral potential of this compound has not been specifically detailed in the available research. However, the pyrimidine scaffold is a well-established core in many antiviral drugs. nih.gov The mechanism of action for antiviral pyrimidine analogues often involves the inhibition of viral nucleic acid synthesis. nih.govnih.gov These compounds can act as nucleoside or nucleotide reverse transcriptase inhibitors, polymerase inhibitors, or protease inhibitors, thereby disrupting the viral life cycle. nih.govresearchgate.net For instance, some pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown selective antiviral effects against coronaviruses by mechanisms that may involve the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is implicated in the infection processes of several viruses. mdpi.com Despite this, direct evidence and mechanistic studies concerning the antiviral activity of this compound are currently lacking.
Antimicrobial Efficacy (e.g., fungicidal activity)
Pyrimidine derivatives are a prominent class of compounds in the development of agricultural fungicides. nih.gov Many have demonstrated significant efficacy against a wide range of phytopathogenic fungi. nih.gov
Inhibition against Specific Fungal Pathogens (e.g., R. solani)
The fungal pathogen Rhizoctonia solani is the causative agent of rice sheath blight and is a target for many fungicidal compounds. nih.gov Pyrimidine derivatives have shown notable activity against this fungus. nih.gov While specific data for this compound is not provided, related pyrimidine-based fungicides have been evaluated. For example, a study on the bioactivities of five different fungicides against R. solani showed that pyrimethanil, an anilino-pyrimidine fungicide, had an EC50 value of 20.26 mg/L for inhibiting mycelial growth. nyxxb.cn Other pyrimidine derivatives have also demonstrated good activity against R. solani, with inhibition rates greater than 50% at a concentration of 50 μg/mL. nih.gov The efficacy of these compounds underscores the potential of the pyrimidine scaffold in developing new agents to control R. solani.
Below is an interactive data table summarizing the efficacy of various fungicides, including pyrimidine derivatives, against R. solani.
| Compound | EC50 (mg/L) for Mycelial Growth Inhibition | Reference |
| Fluazinam | 0.21 | nyxxb.cn |
| Azoxystrobin | 0.22 | nyxxb.cn |
| Propiconazole | 1.43 | nyxxb.cn |
| Boscalid | 2.37 | nyxxb.cn |
| Pyrimethanil | 20.26 | nyxxb.cn |
Target Identification within Microbial Pathways (e.g., complex I NADH oxidoreductase)
A primary mechanism of action for many fungicidal compounds, including some pyrimidine derivatives, is the disruption of mitochondrial respiration. researchgate.net Succinate dehydrogenase (SDH), also known as complex II in the electron transport chain, is a key target for a class of fungicides known as SDH inhibitors (SDHIs). acs.orgnih.govnih.gov These inhibitors block the enzyme's function, interfering with the tricarboxylic acid cycle and ultimately halting the growth of pathogenic fungi. researchgate.net While complex I (NADH oxidoreductase) is also a target for some fungicides, many pyrimidine-based fungicides with a carboxamide structure are known to target SDH. nih.govnih.gov For example, nicotinamide (B372718) derivatives have been designed as SDHIs and evaluated against R. solani. nih.gov Molecular docking simulations have helped to elucidate the binding mechanism of these inhibitors to the SDH protein. nih.gov
Role As a Versatile Chemical Scaffold and Building Block in Research
Application in Combinatorial Chemistry and High-Throughput Synthesis
The structure of 6-chloro-5-cyclopropylpyrimidin-4-amine is well-suited for combinatorial chemistry and high-throughput synthesis, methodologies aimed at rapidly generating large libraries of compounds for biological screening. nih.govnih.gov The chlorine atom at the 6-position of the pyrimidine (B1678525) ring is a key reactive handle, allowing for nucleophilic aromatic substitution (SNAr) reactions with a wide variety of nucleophiles. This enables the systematic introduction of diverse functional groups at this position, leading to the creation of extensive compound libraries.
The facile synthesis of polysubstituted aminopyrimidines is highly desirable for creating screening libraries to identify new drug leads. nih.govnih.gov The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive molecules. nih.gov High-throughput synthesis techniques, often automated, can efficiently carry out these reactions in parallel, significantly accelerating the drug discovery process.
Table 1: Exemplary Reactions of Chloro-Aminopyrimidine Scaffolds in Library Synthesis
| Reaction Type | Reagents | Resulting Scaffold | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Various amines, thiols, alcohols | 6-substituted-5-cyclopropylpyrimidin-4-amines | nih.gov |
| Suzuki Cross-Coupling | Arylboronic acids | 6-aryl-5-cyclopropylpyrimidin-4-amines | biomedpharmajournal.orgresearchgate.netresearchgate.net |
This table illustrates common reactions applied to chloro-aminopyrimidine scaffolds, similar to this compound, to generate diverse libraries of compounds.
Construction of Novel Heterocyclic Systems
The this compound scaffold is a valuable building block for the synthesis of novel and complex heterocyclic systems. The reactivity of the chlorine atom allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. These new heterocyclic structures are of significant interest in medicinal chemistry as they can present unique three-dimensional arrangements of functional groups, potentially leading to novel biological activities.
For instance, the pyrimidine ring can be annulated with other heterocyclic rings to create bicyclic and polycyclic systems. The specific substitution pattern of this compound can direct the regiochemistry of these cyclization reactions, providing control over the final structure of the product. Research on related 6-chloro-5-substituted-pyrimidin-4-amines has demonstrated their utility as precursors in the synthesis of various pyrimidine derivatives through reactions like Suzuki cross-coupling. biomedpharmajournal.orgresearchgate.netresearchgate.net
Table 2: Examples of Heterocyclic Systems Derived from Chloro-Aminopyrimidine Precursors
| Precursor Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Suzuki Cross-Coupling | 6-aryl-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamines | biomedpharmajournal.orgresearchgate.net |
This table provides examples of how related chloro-aminopyrimidine scaffolds are utilized to construct more complex heterocyclic systems.
Use in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. mdpi.com This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.
The this compound molecule, with its relatively small size and defined chemical features, is an ideal candidate for inclusion in fragment libraries. The pyrimidine core is a common feature in many kinase inhibitors and other therapeutic agents, making it a desirable starting point for FBDD campaigns. The reactive chlorine atom provides a straightforward vector for fragment elaboration, allowing chemists to systematically build upon the initial fragment hit to improve binding affinity and selectivity. A fragment-based approach has successfully led to the identification of a new class of inhibitors based on a 4-amino-6-(pyrazol-4-yl)pyrimidine scaffold, highlighting the potential of such pyrimidine-based fragments.
Table 3: Key Attributes of this compound for FBDD
| Attribute | Relevance in FBDD |
|---|---|
| Low Molecular Weight | Adheres to the "Rule of Three" for fragments, ensuring good ligand efficiency. |
| Structural Simplicity | Provides a clean starting point for chemical elaboration. |
| Presence of Reactive Handle (Cl) | Allows for facile and predictable chemical modification and fragment growing. |
Future Research Directions and Emerging Trends
Development of Advanced Synthetic Methodologies for Enhanced Scalability
The industrial demand for 6-Chloro-5-cyclopropylpyrimidin-4-amine and its derivatives necessitates the development of more efficient, cost-effective, and scalable synthetic routes. Traditional batch manufacturing processes, while reliable, often face challenges related to reaction time, energy consumption, and waste generation. Future research is intensely focused on overcoming these limitations through advanced methodologies.
Continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages over conventional batch methods. researchgate.netvapourtec.commdpi.com This technology allows for reactions to be carried out in a continuous stream within a network of tubes or microreactors. For the synthesis of substituted pyrimidines, flow chemistry can lead to dramatically reduced reaction times, improved heat and mass transfer, enhanced safety, and higher product yields. researchgate.netmdpi.com The development of dedicated flow processes for the key reaction steps in the synthesis of this compound is a primary objective for achieving superior scalability and process control.
Furthermore, research into novel catalytic systems, such as iron-catalyzed annulation reactions, is opening new pathways for constructing the pyrimidine (B1678525) core under milder conditions. researchgate.net These modern synthetic strategies promise not only to enhance the scalability of production but also to align with the principles of green chemistry by minimizing waste and energy usage.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes mdpi.com |
| Scalability | Challenging, requires larger vessels | Easier, by extending operational time |
| Safety | Higher risk with large volumes of reagents | Improved due to small reaction volumes researchgate.net |
| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters |
| Yield & Purity | Variable, often requires extensive purification | Often higher with fewer byproducts researchgate.netvapourtec.com |
Exploration of Novel Biological Targets for Therapeutic Intervention
While the this compound scaffold is a key component of P2Y12 receptor antagonists used in antiplatelet therapy, its potential utility extends far beyond this single target. mdpi.comnih.govpatsnap.com The pyrimidine core is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. rsc.org Future research is geared towards leveraging this scaffold to design new therapeutic agents aimed at novel targets.
Protein kinases, which play a central role in cell signaling and are often dysregulated in cancer, represent a major class of targets. mdpi.com Pyrimidine-based molecules have been successfully developed as inhibitors of various kinases, including Aurora kinases and Polo-like kinases (PLK), which are critical for cell cycle regulation. mdpi.com Derivatives of this compound could be designed and synthesized to create new libraries of compounds for screening against a broad panel of cancer-related kinases. rsc.orgnih.gov
Other emerging areas of interest include the development of inhibitors for ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance in cancer, and targeting novel enzymes in pathogenic bacteria, such as Staphylococcal Thioredoxin Reductase (SaTrxR), to develop new antibiotics. acs.orgnih.gov
| Target Class | Specific Target Example | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | Aurora Kinase, Polo-like Kinase (PLK) | Oncology | Pyrimidine is a known hinge-binding scaffold for many kinase inhibitors. mdpi.comnih.gov |
| Efflux Pumps | ABC Transporters (e.g., P-glycoprotein) | Oncology (MDR) | Pyrimidine derivatives have shown potential in reversing multidrug resistance. nih.gov |
| Bacterial Enzymes | Thioredoxin Reductase (TrxR) | Infectious Disease | Fused pyrimidines have been identified as potential inhibitors of bacterial TrxR. acs.org |
| Pyrimidine Metabolism | Pyrimidine Salvage Pathway Enzymes | Oncology, Immunotherapy | Targeting pyrimidine synthesis and salvage is a promising approach in cancer therapy. mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Furthermore, AI is being applied to retrosynthesis, where algorithms can predict the most efficient and viable synthetic pathways for a target molecule. youtube.com This can aid in overcoming synthetic challenges and contribute to the scalability goals mentioned previously.
| Lifecycle Stage | AI/ML Application | Expected Outcome |
|---|---|---|
| Hit Identification | Virtual screening of derivative libraries | Identification of novel compounds with predicted activity against new targets. |
| Lead Generation | Generative models for de novo design | Creation of unique chemical structures with optimized target interactions. youtube.com |
| Lead Optimization | Predictive models for binding affinity and ADMET properties | Refinement of lead compounds to improve potency and drug-like properties. acs.orgacs.org |
| Synthesis Planning | AI-driven retrosynthesis analysis | Design of efficient and scalable synthetic routes. |
Investigation of Cross-Reactivity and Polypharmacology
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a double-edged sword in drug development. nih.gov It can be the source of unwanted side effects or, conversely, the basis for enhanced therapeutic efficacy, particularly in complex diseases like cancer. nih.gov A critical area of future research for derivatives of this compound is the systematic investigation of their cross-reactivity and polypharmacological profiles.
A prominent example stems from Ticagrelor, which is synthesized from this intermediate. Besides its primary activity as a P2Y12 receptor antagonist, Ticagrelor also exhibits "off-target" effects, notably the inhibition of the equilibrative nucleoside transporter 1 (ENT1). researchgate.netmdpi.comnih.gov This inhibition increases local adenosine concentrations, which may contribute to both some of the drug's therapeutic benefits and its side effects. nih.govmdpi.com
Future research will focus on two main avenues. The first is predictive screening, using computational and experimental methods to identify potential off-targets early in the development of new derivatives to mitigate the risk of adverse effects. The second is the intentional design of polypharmacology. For instance, a derivative could be engineered to inhibit both a primary cancer target (like a specific kinase) and a secondary target involved in a resistance pathway, potentially leading to a more durable therapeutic response. nih.govnih.gov
| Compound/Scaffold | Primary Target | Known/Potential Off-Target(s) | Implication |
|---|---|---|---|
| Ticagrelor (Derivative) | P2Y12 Receptor | Equilibrative Nucleoside Transporter 1 (ENT1) mdpi.comnih.gov | Contributes to both therapeutic and side effect profiles. nih.govmdpi.com |
| Pyrimidine Kinase Inhibitors | Primary Target Kinase (e.g., AURKA) | Other kinases within the kinome | Potential for broad anti-cancer activity or off-target toxicity. nih.govnih.gov |
| Novel Derivatives | Novel Therapeutic Target | Various GPCRs, Ion Channels, Transporters | Requires systematic screening to build a comprehensive cross-reactivity profile. |
Expanding Applications in Material Science or Agrochemical Research
Beyond pharmaceuticals, the unique chemical properties of the this compound scaffold make it an attractive candidate for exploration in other industrial sectors, particularly in agrochemical research and potentially material science.
The pyrimidine ring is a well-established pharmacophore in the agrochemical industry, forming the basis of numerous commercial herbicides, insecticides, and fungicides. nih.gov Many pyrimidine-based herbicides, for example, function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for amino acid synthesis in plants but absent in mammals. nih.govacs.org The combination of the proven pyrimidine core with a cyclopropyl (B3062369) group—a moiety often associated with enhanced metabolic stability and biological activity in agrochemicals—suggests that derivatives of this compound could serve as excellent starting points for the discovery of new crop protection agents. nih.gov
The application in material science is more nascent but holds intriguing possibilities. The electronic properties of nitrogen-rich heterocyclic compounds like aminopyrimidines are of interest for developing organic materials with specific functionalities. acs.org Research into the synthesis of diaminopyrimidine sulfonate derivatives has highlighted their potential for applications requiring nonlinear optical (NLO) properties. acs.org Future work could explore how polymers or crystalline materials incorporating the this compound structure might be used in advanced electronics, photonics, or as specialized chemical sensors.
| Application Area | Potential Mode of Action | Rationale for Scaffold |
|---|---|---|
| Herbicides | Inhibition of essential plant enzymes (e.g., AHAS) nih.govacs.org | The pyrimidine core is a proven herbicidal scaffold. thepharmajournal.com |
| Insecticides | Disruption of insect nervous system or development | Novel pyrimidine derivatives have shown insecticidal activity against mosquito vectors. nih.gov |
| Fungicides | Inhibition of fungal growth and cell wall synthesis | Pyrimidine derivatives are a key class of fungicides used in agriculture. nih.gov |
Q & A
Q. What are the standard synthetic routes for 6-Chloro-5-cyclopropylpyrimidin-4-amine?
The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach is chlorination at position 6 using reagents like POCl₃ or Cl₂ gas, followed by cyclopropane introduction via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . For amination at position 4, ammonia or protected amines are used under controlled pH and temperature to avoid over-substitution . Purity (>98%) is achieved via column chromatography or recrystallization, validated by HPLC .
Q. How can researchers characterize this compound’s structural integrity?
Use a combination of:
Q. What are the recommended storage conditions to ensure stability?
Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., DMSO, DMF) for dissolution, and avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Apply Design of Experiments (DOE) principles:
- Vary temperature (80–120°C), catalyst loading (e.g., Pd for cross-coupling), and solvent polarity (DMF vs. THF) in a factorial design.
- Use response surface methodology (RSM) to identify optimal parameters. Computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics and mass transfer limitations .
Q. How can structural ambiguities (e.g., regiochemistry) be resolved?
Perform X-ray crystallography to unambiguously determine the 3D structure. For dynamic behavior (e.g., tautomerism), use VT-NMR (variable-temperature NMR) or DFT calculations to analyze energy barriers between conformers .
Q. What analytical methods identify decomposition pathways under varying conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), light, or humidity, then analyze degradation products via LC-MS.
- TGA/DSC for thermal stability profiling.
- EPR spectroscopy to detect radical intermediates in oxidative pathways .
Q. How can contradictions in reported biological activity data be addressed?
- Conduct meta-analysis of existing datasets to identify outliers or confounding variables (e.g., assay type, cell line).
- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Apply QSAR models to reconcile discrepancies between structural analogs and observed bioactivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Synthesize derivatives with modifications at positions 5 (cyclopropyl) and 4 (amine).
- Test against target proteins (e.g., kinases) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Correlate electronic effects (Hammett σ values) with bioactivity to guide further optimization .
Q. How can computational tools predict reactivity or pharmacokinetics?
- Quantum mechanics/molecular mechanics (QM/MM) : Model transition states for nucleophilic substitution at C6.
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate solubility, logP, and CYP450 interactions.
- Molecular docking : Screen against protein databases to prioritize targets for experimental validation .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
